molecular formula C17H15FN4O B3016415 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-64-0

1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3016415
CAS No.: 866866-64-0
M. Wt: 310.332
InChI Key: ROQJAQYCCHMAEO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry and materials science. This particular compound features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Introduction of Substituents: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. The specific conditions and reagents used can vary, but common reagents include fluorobenzene and methylbenzene derivatives.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved through the reaction of the triazole derivative with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit or activate specific enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP): This compound differs in its core structure and functional groups, leading to different biological activities and applications.

    1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP): Similar in having a methylphenyl group, but differs in the presence of an ethylamino group, resulting in distinct chemical and biological properties.

    4-Fluoro-α-PVP (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one): Shares the fluorophenyl group but has a different core structure, leading to different applications and effects.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJAQYCCHMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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